molecular formula C9H11ClO2 B12089721 1-Chloro-4-(2-methoxyethoxy)benzene

1-Chloro-4-(2-methoxyethoxy)benzene

Cat. No.: B12089721
M. Wt: 186.63 g/mol
InChI Key: BTNUYDATKZGYGR-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methoxyethoxy)benzene is an aromatic ether derivative with a chloro substituent at the para position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the opposing position. This compound belongs to a broader class of substituted benzenes, where functional groups influence physicochemical properties and reactivity.

The 2-methoxyethoxy group introduces both steric bulk and moderate electron-donating effects, which can modulate solubility, boiling points, and reactivity in further functionalization reactions. Such compounds are of interest in medicinal chemistry and materials science, particularly as intermediates for drug candidates or liquid crystals .

Properties

IUPAC Name

1-chloro-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNUYDATKZGYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-chloro-4-(2-hydroxyethoxy)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Major Products:

    Nucleophilic Substitution: Phenolic derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Chloro-4-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 1-chloro-4-(2-methoxyethoxy)benzene, highlighting structural variations and their implications:

Compound Name Substituent Molecular Formula Key Properties/Findings References
1-Chloro-4-(1-methoxyethyl)benzene -CH₂CH₂OCH₃ C₉H₁₁ClO NMR data (δ 2.99, 3.65 ppm for CH₂ groups; δ 7.11 ppm for aromatic protons) .
1-Chloro-4-(2-fluoropropyl)benzene -CH₂CH₂F C₉H₁₀ClF ¹³C/¹⁹F NMR confirms fluoropropyl structure; used in photoredox catalysis studies .
1-Chloro-4-(trifluoromethyl)benzene -CF₃ C₇H₄ClF₃ Strong electron-withdrawing effect; used in steric/electronic modeling studies .
1-Chloro-4-(chloromethyl)benzene -CH₂Cl C₇H₆Cl₂ High reactivity at benzylic position; endocrine-disrupting effects observed in rats .
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene -OCH₂CF₂F C₈H₅ClF₄O Enhanced electronegativity; potential applications in agrochemicals .
1-Chloro-4-((4-nitrophenoxy)methyl)benzene -CH₂O-C₆H₄-NO₂ C₁₃H₁₀ClNO₃ Synthesized via SN2 reaction; reduced to aniline derivatives with Raney Ni .

Spectroscopic and Physical Properties

  • NMR Shifts :

    • Methoxyethyl (-CH₂CH₂OCH₃) and methoxyethoxy (-OCH₂CH₂OCH₃) groups produce distinct splitting patterns in ¹H NMR. For example, the methoxyethyl group in 1-chloro-4-(1-methoxyethyl)benzene shows triplet signals for CH₂ groups (δ 2.99–3.65 ppm), while the methoxyethoxy chain would display additional coupling for the ethylene oxide moiety .
    • Fluorinated analogues (e.g., 1-chloro-4-(2-fluoropropyl)benzene) exhibit characteristic ¹⁹F NMR shifts near -180 ppm .
  • Boiling Points and Solubility :

    • Ether-linked derivatives generally have higher boiling points than alkyl-substituted analogues due to polar oxygen atoms. For instance, 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene () likely has lower solubility in polar solvents compared to the methoxyethoxy derivative due to fluorophilicity .

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